はんのうじょうけん

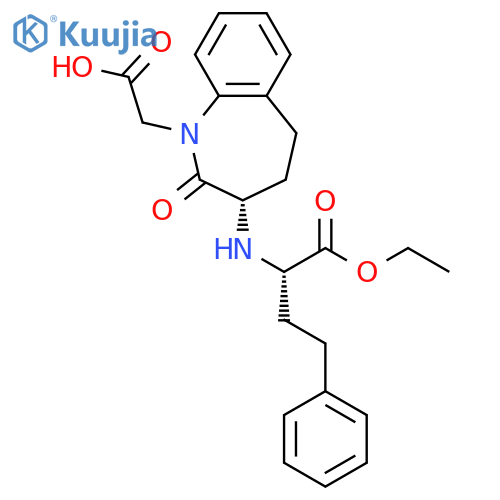

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 25 °C → 40 °C; 1 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 °C

2.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 0 °C; 12 h, rt

3.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (2S)-1-[(1S)-1-[[[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]methyl]amino… Solvents: Isopropanol ; 2 h, 25 °C

3.2 Reagents: Potassium hydroxide , Hydrogen Solvents: Isopropanol , 1,2-Dichloroethane ; 12 h, 20 atm, rt

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 6 h, 20 atm, rt

5.1 Reagents: Hydrogen bromide Solvents: Water ; rt → 120 °C; 12 h, 120 °C

6.1 Reagents: Sulfuric acid Solvents: Ethanol ; cooled; 24 h, rt

7.1 -

リファレンス

Iridium/f-Amphox-Catalyzed Asymmetric Hydrogenation of Styrylglyoxylamides

Wang, Simin; et al,

Synlett,

2018,

29(16),

2203-2207